![molecular formula C18H20N4O3S B2433476 7-Ethyl-1,3-dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione CAS No. 460715-73-5](/img/structure/B2433476.png)
7-Ethyl-1,3-dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-1,3-dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione is a purine derivative that has gained significant attention in the scientific community due to its various applications in the field of research. It is commonly referred to as EMD 534085 or simply EMD.
Mechanism of Action
The mechanism of action of EMD is not yet fully understood. However, studies have shown that EMD inhibits the activity of several enzymes involved in the cell cycle and DNA replication. This leads to the inhibition of cell growth and ultimately cell death.
Biochemical and Physiological Effects:
EMD has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. Additionally, EMD has been found to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the major advantages of using EMD in lab experiments is its ability to selectively inhibit the growth of cancer cells. This makes it a promising candidate for the development of cancer therapeutics. However, one of the limitations of using EMD is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of EMD. One area of research is the development of more efficient synthesis methods for EMD. Additionally, further studies are needed to fully understand the mechanism of action of EMD and its potential use in the treatment of inflammatory diseases. Finally, more research is needed to investigate the potential use of EMD in combination with other cancer therapeutics to enhance their efficacy.
In conclusion, EMD 534085 is a promising compound that has several potential applications in the field of research. Its ability to selectively inhibit the growth of cancer cells and its anti-inflammatory properties make it a promising candidate for the development of cancer therapeutics and the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and to explore its potential use in combination with other cancer therapeutics.
Synthesis Methods
The synthesis of EMD involves the reaction of 2,6-dioxopurine-3-thiol with 4-methylphenylacetyl chloride in the presence of triethylamine. The resulting product is then treated with ethyl iodide to yield EMD. This method has been well-established and has been used for the large-scale production of EMD.
Scientific Research Applications
EMD has been extensively studied for its potential applications in the field of cancer research. Studies have shown that EMD has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, EMD has been found to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
7-ethyl-1,3-dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-5-22-14-15(20(3)18(25)21(4)16(14)24)19-17(22)26-10-13(23)12-8-6-11(2)7-9-12/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEKBVBQIVSTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-1,3-dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Cyclohexylmethyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2433393.png)
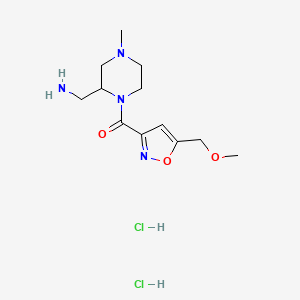
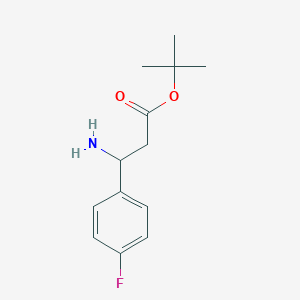
![3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide](/img/structure/B2433402.png)
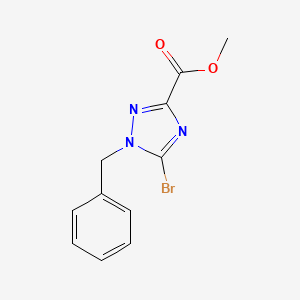


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2433409.png)

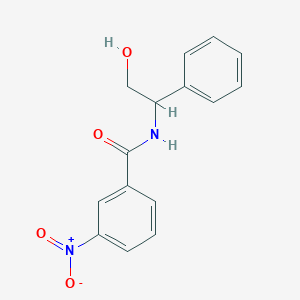
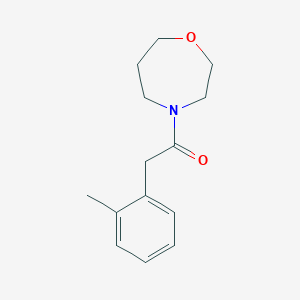
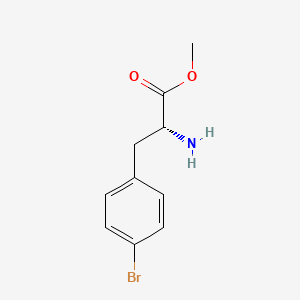
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile](/img/structure/B2433416.png)